

## A Comparative Guide: Monomethyl Itaconate vs. PLGA for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

In the landscape of biodegradable polymers for drug delivery, poly(lactic-co-glycolic acid) (PLGA) has long been the gold standard, backed by decades of research and numerous FDA-approved applications. However, the quest for novel polymers with unique functionalities has led to the exploration of materials like **monomethyl itaconate** (MMI). This guide provides an objective comparison of the performance of MMI-based polymers and PLGA in drug delivery systems, supported by available experimental data. While PLGA is a well-established platform, MMI is an emerging contender with potential advantages in specific therapeutic areas.

### **Performance Comparison at a Glance**



| Feature                 | Monomethyl Itaconate<br>(MMI)-Based Polymers                                                                                                                                                | Poly(lactic-co-glycolic acid) (PLGA)                                                                                                                                                                                                                                                                                                            |
|-------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Biocompatibility        | Generally considered biocompatible; itaconic acid is an endogenous metabolite.  Some studies show low toxicity and good cell viability.[1][2]                                               | Excellent biocompatibility with a long history of safe use in humans; degradation products are natural metabolites (lactic acid and glycolic acid).[3][4]                                                                                                                                                                                       |
| Biodegradability        | Biodegradable via hydrolysis of ester bonds.                                                                                                                                                | Biodegradable via hydrolysis of ester bonds; degradation rate is tunable by altering the lactide-to-glycolide ratio.                                                                                                                                                                                                                            |
| Drug Loading Efficiency | Data is limited. For<br>methotrexate in PEGMA-co-<br>MMI hydrogels, loading was<br>reported between 5.34 and<br>14.94 mg/g.[5]                                                              | Highly variable depending on the drug, polymer characteristics, and encapsulation method. Can range from <10% to >80%. For example, doxorubicin has been encapsulated with an efficiency of ~73%[6], while ibuprofen loading can be around 5-9%[7].                                                                                             |
| Release Kinetics        | Release can be modulated by copolymer composition. For example, in PEGMA-co-MMI hydrogels, total methotrexate release time ranged from 340 to 1502 minutes depending on the MMI content.[5] | Typically exhibits a triphasic release pattern: an initial burst, a lag phase, and a sustained release phase. The release profile can be tailored from days to months. For instance, doxorubicin-loaded PLGA nanoparticles showed a sustained release over 30 days[8], and ibuprofen-loaded PLGA films also demonstrated controlled release[9]. |
| Special Features        | Itaconic acid and its derivatives possess inherent                                                                                                                                          | Well-established and versatile platform with tunable                                                                                                                                                                                                                                                                                            |



|                | immunomodulatory properties.    | degradation and release        |
|----------------|---------------------------------|--------------------------------|
|                | MMI-based polymers can be       | profiles. Extensive history of |
|                | designed to be pH-sensitive.    | clinical use and regulatory    |
|                |                                 | approval.                      |
|                |                                 |                                |
|                | Emerging; primarily in          | Mature technology; widely      |
| Current Status | preclinical research. More data | used in FDA-approved drug      |
| Current Status |                                 |                                |

## In-Depth Performance Analysis Biocompatibility and Inflammatory Response

Monomethyl Itaconate (MMI): Itaconic acid, the parent molecule of MMI, is an endogenous metabolite produced by immune cells, suggesting a favorable biocompatibility profile for its derived polymers. Studies on itaconate-based polymers have indicated good biocompatibility. For instance, hydrogels based on itaconic acid were found to be nontoxic in an acute oral toxicity study in mice.[2] Furthermore, copolymers derived from itaconic acid have demonstrated negligible hemolysis, indicating good blood compatibility.[1] In vivo studies with poly(itaconate-co-citrate-co-octanediol) (PICO) patches on rat hearts showed a reduced inflammatory response compared to other biocompatible materials.[10][11]

PLGA: PLGA is renowned for its excellent biocompatibility. It degrades into lactic acid and glycolic acid, which are natural metabolites in the human body.[3] However, the acidic microenvironment created by the degradation products of PLGA can sometimes lead to an inflammatory response at the site of implantation.[12] Studies have shown that PLGA microparticles can induce a mild inflammatory response in muscle tissue and that the degradation products can activate macrophages to a pro-inflammatory state.[3][12]

#### **Drug Loading and Release Kinetics**

**Monomethyl Itaconate** (MMI): Quantitative data on the drug loading and release kinetics of MMI-based polymers for a wide range of drugs are still limited. One study on copolymeric hydrogels of poly(ethylene glycol) monomethacrylate (PEGMA) and MMI for the delivery of methotrexate reported drug loading between  $5.34 \pm 0.06$  mg/g and  $14.94 \pm 0.91$  mg/g.[5] The release of methotrexate from these hydrogels followed Fick's Second Law, and the total



release time could be modulated from approximately 5.7 to 25 hours by altering the MMI content in the copolymer.[5] Another study on poly(acrylamide-co-**monomethyl itaconate**) hydrogels for 5-fluorouracil delivery also demonstrated that the release could be modulated by the monomer composition.[13]

PLGA: PLGA offers a highly tunable platform for drug delivery, with extensive data available for a vast array of therapeutic agents.

- Doxorubicin: Doxorubicin-loaded PLGA nanoparticles have been prepared with an encapsulation efficiency of approximately 73.16% and a drug loading of about 1.51%.[6] These nanoparticles exhibited a biphasic release pattern with an initial burst followed by a sustained release, with about 90.34% of the drug released over time.[6] Another study showed that by varying the molecular weight of PLGA, the release of doxorubicin could be modulated, with 96.7% released from lower molecular weight PLGA nanoparticles over 30 days compared to 52.2% from higher molecular weight ones.[8][14]
- Ibuprofen: Ibuprofen-loaded PLGA microparticles have been formulated with drug loading capacities ranging from 5% to 9%.[7] The release kinetics of ibuprofen from PLGA matrices can be controlled by the particle size, with smaller particles releasing the drug faster.[7] Studies on ibuprofen-loaded PLGA films and coatings have also demonstrated sustained release over extended periods.[9][15] For instance, PLGA coatings released approximately 250 μg/mL of ibuprofen over 30 days.[15]

# Experimental Protocols Preparation of Monomethyl Itaconate-Based Drug Delivery System

Synthesis of Poly(ethylene glycol) monomethacrylate-co-**monomethyl itaconate**) (PEGMA-co-MMI) Hydrogels for Methotrexate Delivery (Adapted from Teijón C, et al., 2009)[5]

- Monomer and Crosslinker Preparation: Prepare solutions of poly(ethylene glycol) monomethacrylate (PEGMA), monomethyl itaconate (MMI), and ethyleneglycol dimethacrylate (EGDMA) as the crosslinker in distilled water.
- Initiator Addition: Add  $\alpha$ , $\alpha$ '-azoisobutyronitrile (AIBN) as the initiator to the monomer mixture.



- Polymerization: Purge the solution with nitrogen gas to remove oxygen and then heat to 60°C to initiate polymerization. Maintain the reaction for 24 hours.
- Hydrogel Formation and Purification: The resulting hydrogel is washed extensively with distilled water to remove any unreacted monomers and initiator.
- Drug Loading: Immerse the dried hydrogel discs in an aqueous solution of methotrexate of a known concentration. Allow the hydrogels to swell and absorb the drug solution until equilibrium is reached.
- Drying and Storage: The drug-loaded hydrogels are then dried under vacuum to a constant weight and stored in a desiccator.

#### **Preparation of PLGA Nanoparticles**

Emulsion-Solvent Evaporation Method for Doxorubicin-Loaded PLGA Nanoparticles (Adapted from [Zhang L, et al., 2020])

- Organic Phase Preparation: Dissolve a specific amount of PLGA and doxorubicin in a suitable organic solvent, such as dichloromethane or a mixture of dichloromethane and acetone.
- Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant, such as polyvinyl alcohol (PVA), to stabilize the emulsion.
- Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (O/W) emulsion.
- Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
- Nanoparticle Collection and Washing: Collect the nanoparticles by centrifugation. Wash the
  collected nanoparticles multiple times with distilled water to remove excess surfactant and
  unencapsulated drug.
- Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for storage and future use.



# Visualizing the Processes Experimental Workflow for PLGA Nanoparticle Preparation



Click to download full resolution via product page

Caption: Workflow for preparing drug-loaded PLGA nanoparticles.



#### **Cellular Uptake Pathway of PLGA Nanoparticles**



Click to download full resolution via product page

Caption: Cellular uptake and drug release from PLGA nanoparticles.

#### Conclusion

PLGA remains a dominant force in the field of drug delivery due to its well-characterized properties, tunable degradation and release profiles, and extensive history of successful clinical translation. It is a reliable choice for a wide range of therapeutic agents and delivery applications.

**Monomethyl itaconate**-based polymers represent a newer class of biomaterials with intriguing potential. Their inherent immunomodulatory capabilities and potential for pH-responsive drug delivery could open doors for novel therapeutic strategies, particularly in the treatment of inflammatory diseases and cancer. However, research into MMI-based drug delivery systems is still in its early stages. More comprehensive studies are needed to fully elucidate their drug



loading capacities, release kinetics for a broader range of drugs, long-term biocompatibility, and in vivo efficacy before they can be considered a mainstream alternative to PLGA.

For researchers and drug development professionals, the choice between MMI and PLGA will depend on the specific requirements of the therapeutic application. For well-established controlled-release applications, PLGA is the proven and reliable option. For innovative approaches that could benefit from the unique biological activities of the polymer backbone, MMI-based systems warrant further investigation and development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Biobased polymers derived from itaconic acid bearing clickable groups with potent antibacterial activity and negligible hemolytic activity - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00098E [pubs.rsc.org]
- 2. Synthesis, characterization, and acute oral toxicity evaluation of pH-sensitive hydrogel based on MPEG, poly(ε-caprolactone), and itaconic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo biocompatibility of the PLGA microparticles in parotid gland PMC [pmc.ncbi.nlm.nih.gov]
- 4. PLGA Particles in Immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 5. Swelling properties of copolymeric hydrogels of poly(ethylene glycol) monomethacrylate and monoesters of itaconic acid for use in drug delivery PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Formulation and process optimization of doxorubicin-loaded PLGA nanoparticles and its in vitro release] PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. Doxorubicin-Loaded PLGA Nanoparticles for Cancer Therapy: Molecular Weight Effect of PLGA in Doxorubicin Release for Controlling Immunogenic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]







- 9. Ibuprofen-loaded poly(lactic-co-glycolic acid) films for controlled drug release PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Itaconate and citrate releasing polymer attenuates foreign body response in biofabricated cardiac patches PMC [pmc.ncbi.nlm.nih.gov]
- 11. Itaconate and citrate releasing polymer attenuates foreign body response in biofabricated cardiac patches PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The pro-inflammatory response of macrophages regulated by acid degradation products of poly(lactide-co-glycolide) nanoparticles PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-Fluorouracil release from copolymeric hydrogels of itaconic acid monoester. I. Acrylamide-co-monomethyl itaconate PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Doxorubicin-Loaded PLGA Nanoparticles for Cancer Therapy: Molecular Weight Effect of PLGA in Doxorubicin Release for Controlling Immunogenic Cell Death PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Comparative Guide: Monomethyl Itaconate vs. PLGA for Drug Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1649395#monomethyl-itaconate-performance-in-drug-delivery-compared-to-plga]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com